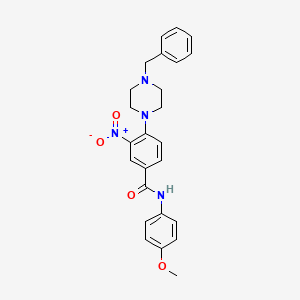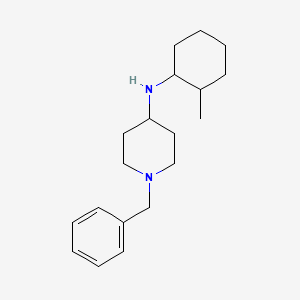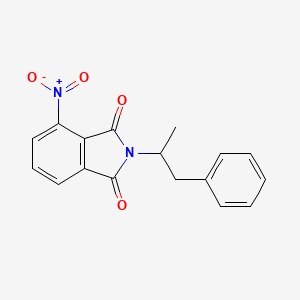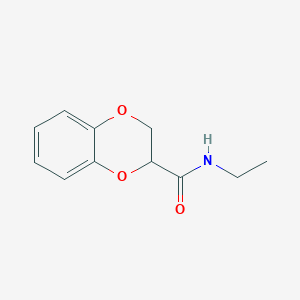
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as BPN-14770, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive impairments.
Mécanisme D'action
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is involved in the regulation of synaptic transmission and plasticity, which are crucial for learning and memory. By enhancing the activity of mGluR7, this compound improves synaptic function, reduces neuroinflammation, and promotes neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It improves cognitive function, reduces amyloid-beta levels, and decreases neuroinflammation. This compound also promotes neuroprotection and enhances synaptic function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments. It has a high degree of selectivity for mGluR7, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of this compound is its low solubility, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One potential area of research is the development of more potent and selective analogs of this compound. Another direction is the investigation of the effects of this compound on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the potential use of this compound in combination with other drugs for the treatment of cognitive impairments is an area of interest.
Méthodes De Synthèse
The synthesis of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves a series of chemical reactions that start with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This compound is then reacted with 4-methoxyaniline to form 4-(4-methoxyphenyl)-3-nitrobenzoic acid. The final step involves the reaction of this compound with benzyl piperazine to form this compound.
Applications De Recherche Scientifique
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively studied in preclinical models for its potential therapeutic effects on neurological disorders. In a study conducted on mice, this compound was found to improve cognitive function and reduce amyloid-beta levels, which are a hallmark of Alzheimer's disease. This compound has also shown promising results in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-33-22-10-8-21(9-11-22)26-25(30)20-7-12-23(24(17-20)29(31)32)28-15-13-27(14-16-28)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNNWHSKOUUNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)
![2-chloro-5-nitrobenzoic acid - 1-methyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[5,6]pyrido[2,3-b]azepin-6-amine (1:1)](/img/structure/B5199851.png)
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
![1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B5199873.png)

![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199896.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
